2,2,3-Trimethylbut-3-enoyl chloride
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Overview
Description
2,2,3-Trimethylbut-3-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of butenoyl chloride, characterized by the presence of three methyl groups attached to the butenoyl backbone. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylbut-3-enoyl chloride typically involves the chlorination of 2,2,3-trimethylbut-3-enoyl alcohol. This reaction is often carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions usually require anhydrous solvents and are conducted under reflux to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbut-3-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming more complex organic molecules.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3-trimethylbut-3-enoyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Trichloride (PCl3): Another chlorinating agent.
Anhydrous Solvents: Such as dichloromethane or chloroform, to maintain reaction conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2,2,3-Trimethylbut-3-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drug candidates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,3-trimethylbut-3-enoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2,2-Dimethylbut-3-enoyl Chloride: Lacks one methyl group compared to 2,2,3-trimethylbut-3-enoyl chloride.
3,3-Dimethylbut-2-enoyl Chloride: Has a different arrangement of methyl groups on the butenoyl backbone.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
85620-30-0 |
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Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
2,2,3-trimethylbut-3-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-5(2)7(3,4)6(8)9/h1H2,2-4H3 |
InChI Key |
VPIHNIISGQDYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)C(=O)Cl |
Origin of Product |
United States |
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